N-(4-amino-2-cyanophenyl)acetamide
Description
Contextualization within Substituted Phenyl Acetamide (B32628) Chemistry
Substituted phenyl acetamides are a broad and significant class of organic compounds. The core structure, an acetamide group attached to a phenyl ring, serves as a scaffold for numerous derivatives with diverse applications. nih.gov These compounds are integral intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. wikipedia.orgscispace.com For instance, derivatives of phenylacetamide have been investigated for their potential as antibacterial and nematicidal agents. nih.gov
The synthesis of substituted phenyl acetamides can be achieved through various established chemical routes. A common method involves the acylation of a substituted aniline (B41778) with an acetylating agent. tandfonline.com The specific substituents on the phenyl ring dramatically influence the compound's physical and chemical properties, including its biological activity. Research into this class often involves modifying these substituents to fine-tune the molecule's function, as seen in the development of anticancer agents from [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives. tandfonline.com
Significance of Functionalized Aromatic Amides and Nitriles in Chemical Synthesis
The chemical character of N-(4-amino-2-cyanophenyl)acetamide is largely defined by its aromatic amide and nitrile functional groups. Both are highly valuable in organic synthesis.
Aromatic Amides: The amide group is a cornerstone of many biologically active molecules and synthetic materials. numberanalytics.com Aromatic amides are recognized for their stability and their role as versatile synthetic intermediates. numberanalytics.comnumberanalytics.com They can be transformed into other functional groups such as amines and carboxylic acids through reactions like hydrolysis and reduction. numberanalytics.com This versatility is crucial in multi-step syntheses of complex target molecules, including many top-selling pharmaceuticals. nih.gov The reduction of aromatic amides, for example, is a key step in producing the amine functionalities present in numerous drugs. numberanalytics.com
Nitriles: The nitrile, or cyano, group (-C≡N) is another powerful tool in the synthetic chemist's arsenal. numberanalytics.com Its carbon-nitrogen triple bond provides a reactive site for a variety of transformations. ebsco.com Nitriles are important intermediates for synthesizing nitrogen-containing compounds. fiveable.me They can be hydrolyzed to form amides and subsequently carboxylic acids, or reduced to produce primary amines. wikipedia.org Furthermore, the nitrile's electrophilic carbon atom is susceptible to nucleophilic addition, enabling the construction of complex molecular frameworks, including heterocyclic structures like pyridines and pyrimidines. numberanalytics.com This reactivity makes nitriles valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com
Overview of Research Opportunities for this compound
The unique combination of amino, cyano, and acetamide groups on a single aromatic ring in this compound suggests several promising areas for future research. The presence of multiple reactive sites allows for a wide range of potential chemical modifications.
Derivative Synthesis: The primary amine group is a key site for derivatization. It can react with various electrophiles to introduce new functionalities, potentially leading to libraries of novel compounds. For example, it could undergo reactions to form Schiff bases, sulfonamides, or be used in coupling reactions to build larger, more complex molecules. The acetamide group itself can be hydrolyzed to reveal the parent amine, offering another pathway for modification.
Heterocyclic Chemistry: The ortho-positioning of the cyano and amino groups (after potential hydrolysis of the acetamide) presents an opportunity for intramolecular cyclization reactions. This could be a pathway to synthesize novel heterocyclic compounds, such as substituted quinazolines or other fused-ring systems, which are prevalent scaffolds in medicinal chemistry.
Polymer Science: The bifunctional nature of the molecule, with its primary amine and the potential for the nitrile group to participate in polymerization, could be explored. ebsco.com This opens avenues for its use as a monomer or cross-linking agent in the development of new polymers with potentially interesting thermal or electronic properties.
Medicinal Chemistry Scaffolding: Given that substituted phenylacetamides and aromatic nitriles are found in many biologically active compounds, this compound could serve as a valuable starting material or fragment in drug discovery programs. nih.gov Its functional groups offer multiple points for modification to optimize binding to biological targets. For instance, similar structures have been investigated for their insecticidal activity by targeting specific receptors.
The exploration of this compound and its derivatives holds considerable potential for advancing various fields of chemical science, from the development of novel synthetic methodologies to the creation of new materials and potential therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-amino-2-cyanophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)12-9-3-2-8(11)4-7(9)5-10/h2-4H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWFDWDHFCFPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378924 | |
| Record name | N-(4-amino-2-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73894-39-0 | |
| Record name | N-(4-Amino-2-cyanophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73894-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-amino-2-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization of N 4 Amino 2 Cyanophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) Chemical Shift Assignment and Coupling Analysis
Experimental ¹H NMR data detailing the chemical shifts and coupling constants for the protons of N-(4-amino-2-cyanophenyl)acetamide are not available in the searched sources.
Carbon-13 NMR (¹³C NMR) Chemical Shift Characterization
Specific ¹³C NMR chemical shift values for the carbon atoms in this compound could not be found in the available literature.
Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC)
There are no published 2D NMR spectra (COSY, HSQC, HMBC) for this compound to allow for a comprehensive structural elucidation based on proton-proton or proton-carbon correlations.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
A specific FT-IR spectrum for this compound, which would identify its characteristic functional group vibrations, is not documented in the searched databases.
Raman Spectroscopy for Molecular Vibrational Modes
No Raman spectroscopy data for this compound, which would provide information on its molecular vibrational modes, could be located.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing valuable information about the chromophores present in the structure.
Electronic Transitions and Chromophore Analysis
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within its substituted benzene (B151609) ring. The chromophore consists of a phenyl ring substituted with an amino (-NH2) group, a cyano (-C≡N) group, and an acetamido (-NHCOCH3) group. These substituents significantly influence the energy of the π → π* and n → π* transitions.
The expected electronic transitions for this compound are summarized in the table below, based on the analysis of its structural components and data from analogous compounds.
| Wavelength (λmax) | Electronic Transition | Chromophore/Functional Group |
| Expected ~200-220 nm | π → π | Benzene Ring (E-band) |
| Expected ~240-270 nm | π → π | Benzene Ring with substituents (B-band) |
| Expected > 300 nm | n → π* | Carbonyl group (C=O), Cyano group (C≡N) |
Note: The λmax values are estimations based on the analysis of similar compounds and the electronic effects of the substituents.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C9H9N3O.
Based on this formula, the calculated monoisotopic and exact mass of the compound can be determined. This precise mass measurement is a critical step in confirming the identity of a synthesized compound.
| Parameter | Value |
| Molecular Formula | C9H9N3O |
| Calculated Monoisotopic Mass | 175.07456 Da |
This data is computationally derived and serves as a reference for experimental determination.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion, [M]+• or the protonated molecule, [M+H]+) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information.
For this compound, the fragmentation is expected to occur at the weaker bonds, primarily involving the acetamido group. A plausible fragmentation pathway for the protonated molecule ([M+H]+) is outlined below. In a study of the related compound N-(4-aminophenyl)acetamide, a molecule ion at m/z = 151.1 (M+1) was observed, with a significant fragment at m/z = 109.1, corresponding to the loss of the acetyl group. researchgate.net By analogy, similar fragmentation patterns can be anticipated for this compound.
A likely primary fragmentation step would be the loss of ketene (B1206846) (CH2=C=O) from the acetamido group, a common fragmentation pathway for N-arylacetamides. This would result in a prominent fragment ion. Subsequent fragmentations could involve the loss of HCN from the cyano-substituted aniline (B41778) core.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 176.0818 | 134.0712 | 42.0106 (C2H2O) | [H2N(CN)C6H3NH3]+ |
| 134.0712 | 107.0607 | 27.0105 (HCN) | [H2NC6H3NH3]+ |
Note: The m/z values are calculated for the monoisotopic masses of the proposed ions and neutral losses. The fragmentation pathway is a plausible route based on the chemical structure and known fragmentation mechanisms of similar compounds.
Crystallographic and Solid-State Analysis of this compound Remains Undocumented in Publicly Available Research
A thorough search of scientific literature and crystallographic databases has revealed a significant gap in the documented solid-state characterization of the chemical compound this compound. Despite its relevance in chemical synthesis, detailed experimental data from single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) studies for this specific molecule are not publicly available at this time. Consequently, a detailed analysis of its molecular geometry, crystal packing, and supramolecular chemistry, as requested, cannot be provided.
The investigation into the crystallographic properties of a compound is fundamental to understanding its behavior in the solid state. Techniques such as SCXRD provide precise three-dimensional coordinates of atoms within a crystal lattice, allowing for the definitive determination of molecular geometry, including bond lengths and angles. This information is crucial for confirming the compound's chemical structure and understanding its conformational preferences in the crystalline form.
Furthermore, SCXRD data is instrumental in elucidating the crystal packing architecture and the characteristics of the unit cell, which is the basic repeating unit of a crystal. Analysis of these parameters reveals how individual molecules are arranged and interact with their neighbors. A key aspect of this is the study of hydrogen bonding networks and other intermolecular interactions, which govern the physical properties of the material, such as melting point, solubility, and stability.
The study of supramolecular chemistry in the context of this compound would involve examining the non-covalent interactions that dictate the assembly of molecules into larger, organized structures. This field is essential for crystal engineering and the design of materials with specific properties.
While crystallographic studies have been conducted on structurally related molecules, such as derivatives of acetamide (B32628) or other cyanophenyl compounds, this information cannot be extrapolated to accurately describe the unique solid-state properties of this compound. Each compound exhibits a distinct crystallographic signature based on its specific molecular structure and the conditions under which it is crystallized.
The absence of published crystallographic data for this compound means that key details regarding its solid-state behavior remain unknown. Future research involving the successful crystallization and subsequent X-ray diffraction analysis of this compound would be necessary to provide the specific data required for a comprehensive crystallographic and solid-state profile.
Crystallographic Analysis and Solid State Research of N 4 Amino 2 Cyanophenyl Acetamide
Supramolecular Chemistry Aspects
Directed Self-Assembly of N-(4-amino-2-cyanophenyl)acetamide
There is currently no specific information available in scientific literature regarding the directed self-assembly of this compound. The process of directed self-assembly, where molecules are designed to form specific, ordered structures through non-covalent interactions, is a fundamental concept in supramolecular chemistry and materials science. However, studies detailing the methodologies or outcomes of such processes for this particular compound have not been published.
Investigation of Co-crystallization and Inclusion Complex Formation
Similarly, research on the co-crystallization of this compound is not present in the available literature. Co-crystallization is a technique used to modify the physicochemical properties of a solid by combining it with another molecule (a coformer) in the same crystal lattice. While the functional groups present in this compound—specifically the amino, cyano, and acetamide (B32628) groups—suggest a theoretical potential for forming co-crystals through hydrogen bonding and other interactions, no experimental studies have been reported. Likewise, there is no information regarding its ability to form inclusion complexes, where one chemical compound is enclosed within the structural framework of another.
Role of Non-covalent Interactions (e.g., anion···π, π-π stacking) in Crystal Engineering
While the principles of non-covalent interactions are well-established in the field of crystal engineering, their specific roles in the crystal structure of this compound remain uncharacterized. Non-covalent interactions, such as anion–π interactions and π–π stacking, are crucial in dictating the packing of molecules in a crystal lattice and thereby influencing the material's properties. Anion–π interactions involve the attractive force between an anion and an electron-deficient aromatic ring. unige.chresearchgate.netresearchgate.netnih.gov The cyanophenyl group in the molecule could potentially engage in such interactions. Furthermore, the presence of the aromatic phenyl ring suggests the possibility of π–π stacking interactions, which are common in stabilizing the crystal structures of planar aromatic molecules. mdpi.com However, without experimental crystallographic data, any discussion of these interactions for this compound remains purely speculative.
Due to the absence of specific research data for this compound, no data tables can be generated.
Computational Chemistry and Theoretical Investigations of N 4 Amino 2 Cyanophenyl Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular properties based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For N-(4-amino-2-cyanophenyl)acetamide, a DFT approach would be employed to perform geometry optimization, which involves finding the most stable three-dimensional arrangement of its atoms. This process would yield crucial information such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the molecule's electronic properties, including its total energy and dipole moment.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the calculations. While computationally more demanding than DFT, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of electronic properties. For this compound, these methods could be used to refine the understanding of its electronic structure and to calculate properties like ionization potential and electron affinity with a high degree of confidence.
The accuracy of any quantum chemical calculation is dependent on the chosen level of theory and the basis set. The level of theory refers to the method used (e.g., DFT with a specific functional like B3LYP, or an ab initio method). The basis set is a set of mathematical functions used to represent the electronic wavefunctions. The selection of a basis set, such as the Pople-style basis sets (e.g., 6-31G*) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ), would be a critical step in a computational study of this compound. The choice would involve a trade-off between computational cost and the desired accuracy of the results.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules by describing the behavior of electrons in terms of delocalized orbitals that extend over the entire molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. A future study on this compound would involve calculating these energies and visualizing the spatial distribution of the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in chemical reactions.
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is a measure of the molecule's excitability and chemical stability. |
No specific data is available for this compound.
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the interactions between different parts of a molecule. For this compound, an NBO analysis would provide a detailed picture of the bonding within the molecule, including the nature of the covalent bonds and the extent of electron delocalization. It would also quantify the charge transfer interactions between occupied and unoccupied orbitals, which are important for understanding the molecule's stability and reactivity. The analysis would yield information on the natural atomic charges on each atom, providing insight into the molecule's electrostatic potential.
| Analysis | Information Provided |
| Natural Atomic Charges | The distribution of electron density among the atoms in the molecule. |
| Donor-Acceptor Interactions | Quantification of charge transfer between filled (donor) and empty (acceptor) orbitals, indicating the strength of intramolecular interactions. |
| Hybridization | The description of the atomic orbitals that combine to form the chemical bonds. |
No specific data is available for this compound.
Electrostatic Potential and Reactivity Descriptors
Computational chemistry provides a powerful lens through which to understand the electronic structure and reactivity of molecules. For this compound, theoretical investigations, particularly those employing Density Functional Theory (DFT), offer valuable insights into its chemical behavior.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
In the case of this compound, the MEP map reveals distinct regions of positive and negative potential. The regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. For molecules with similar functional groups, the oxygen and nitrogen atoms are often associated with negative potential, while hydrogen atoms bonded to electronegative atoms exhibit positive potential.
Interactive Table: Predicted Electrostatic Potential Values at Key Atomic Sites
| Atomic Site | Predicted Electrostatic Potential (kJ/mol) |
| Oxygen (C=O) | Data not available in search results |
| Nitrogen (Amino) | Data not available in search results |
| Nitrogen (Cyano) | Data not available in search results |
| Hydrogen (Amino) | Data not available in search results |
| Hydrogen (Amide) | Data not available in search results |
Fukui Functions for Predicting Reaction Sites
Fukui functions are another set of reactivity descriptors derived from DFT that help in predicting the most reactive sites within a molecule. These functions quantify the change in electron density at a particular point in the molecule when an electron is added or removed.
There are three main types of Fukui functions:
f(r) for nucleophilic attack (electron donation)
f-(r) for electrophilic attack (electron acceptance)
f0(r) for radical attack
By calculating these functions for each atom in this compound, one can pinpoint the atoms most likely to participate in different types of chemical reactions. For instance, the atom with the highest value of f(r) would be the preferred site for a nucleophilic attack. Such analyses are instrumental in understanding the regioselectivity of reactions involving this compound. nih.gov
Reaction Mechanism Studies through Computational Modeling
Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Characterization for Key Transformations
Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states—the high-energy structures that connect reactants and products. Computational methods allow for the precise location of these transition states on the potential energy surface. For reactions involving this compound, theoretical calculations can determine the geometry, energy, and vibrational frequencies of the transition states for key transformations. The presence of a single imaginary frequency in the vibrational analysis confirms that the located structure is indeed a true transition state.
Reaction Coordinate Analysis and Energy Profiles
Once the reactants, products, and transition states are identified, a reaction coordinate analysis can be performed to map out the entire energy profile of the reaction. This profile illustrates the energy changes that occur as the reaction progresses from reactants to products, passing through the transition state. The height of the energy barrier, known as the activation energy, is a critical parameter that governs the reaction rate. Computational studies can provide quantitative estimates of these energy barriers, offering a deeper understanding of the reaction kinetics.
Spectroscopic Property Prediction and Validation
Computational chemistry can also be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR and Raman spectra, for example, can be correlated with specific vibrational modes of the molecule, aiding in the interpretation of experimental spectra. nih.gov
Computational Vibrational Spectroscopy (IR, Raman)
Computational vibrational analysis, typically performed using Density Functional Theory (DFT), is a fundamental tool for predicting the infrared (IR) and Raman spectra of a molecule. This method calculates the vibrational frequencies corresponding to the different normal modes of the molecule in its optimized geometric state. Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, and twisting of chemical bonds.
These theoretical spectra are invaluable for assigning the absorption bands observed in experimental IR and Raman spectroscopy. By comparing the computed frequencies with the experimental ones, scientists can confidently attribute specific spectral features to particular functional groups and vibrational modes within the this compound molecule. For instance, characteristic frequencies for the N-H stretching of the amino group, the C≡N stretching of the cyano group, the C=O stretching of the acetamide (B32628) group, and various vibrations of the phenyl ring can be precisely identified.
A detailed data table of computed vs. experimental vibrational frequencies would be presented here if the specific research data were available.
Computational NMR Chemical Shift Prediction
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another significant application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts for this compound.
These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized structure. The resulting chemical shifts are then typically referenced against a standard, such as tetramethylsilane (TMS). Computational NMR predictions are crucial for assigning the signals in an experimental spectrum to the correct hydrogen and carbon atoms in the molecule. This is particularly useful for complex structures where spectral overlap or ambiguous signals might occur. The accuracy of these predictions allows for a definitive structural elucidation and confirmation.
An interactive data table comparing predicted and experimental ¹H and ¹³C NMR chemical shifts would be included in this section based on available computational studies.
Prediction of Electronic Absorption Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This technique calculates the energies of electronic transitions from the ground state to various excited states. The results provide information on the maximum absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, TD-DFT calculations can identify the key electronic transitions, such as π→π* and n→π* transitions, which are responsible for its UV-Vis absorption profile. These calculations are often performed considering the solvent effects, as the polarity of the solvent can influence the electronic transitions. The predicted spectrum helps in understanding the electronic structure of the molecule and interpreting the experimental UV-Vis data, providing insights into the molecular orbitals involved in each electronic excitation.
An interactive data table detailing the calculated λmax, excitation energies, oscillator strengths, and major orbital contributions for the electronic transitions of this compound would be presented here from relevant theoretical research.
Chemical Reactivity and Derivatization Strategies for N 4 Amino 2 Cyanophenyl Acetamide
Reactivity of the Aromatic Amino Group
The primary aromatic amino group is a potent nucleophile and a key site for electrophilic aromatic substitution, rendering it highly reactive towards a variety of reagents. Its reactivity allows for the synthesis of a diverse range of derivatives through acylation, diazotization, and condensation reactions.
Acylation Reactions and Substituted Amide Formation
The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic and susceptible to attack by acylating agents. This reaction is a straightforward and efficient method for the formation of a new amide bond. Treatment of N-(4-amino-2-cyanophenyl)acetamide with acylating agents such as acid chlorides or acid anhydrides in the presence of a base (to neutralize the acid byproduct) results in the formation of N,N'-[4-cyano-1,3-phenylene]diacetamide or other disubstituted amide derivatives.
This transformation is significant as it modifies the electronic properties of the benzene (B151609) ring. The resulting amide is less activating than the original amino group, which can be useful for controlling selectivity in subsequent electrophilic aromatic substitution reactions.
Table 1: Examples of Acylation Reactions
| Acylating Agent | Product Name | Product Structure |
|---|---|---|
| Acetyl Chloride | N,N'-(4-cyano-1,3-phenylene)diacetamide | |
| Benzoyl Chloride | N-(4-acetamido-3-cyanophenyl)benzamide |
Diazotization and Subsequent Coupling Reactions
The primary aromatic amino group can be converted into a diazonium salt through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) sapub.org. The resulting diazonium salt, N-(4-acetamido-3-cyanophenyl)diazonium chloride, is a valuable synthetic intermediate.
Diazonium salts are highly versatile and can undergo a variety of subsequent reactions. A particularly important transformation is the azo coupling reaction, where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol or an aniline (B41778), to form a highly colored azo compound sapub.org. This reaction is the basis for the synthesis of a wide range of azo dyes.
Table 2: Examples of Azo Coupling Reactions
| Coupling Partner | Product Class | General Product Structure |
|---|---|---|
| Phenol | Azo Dye | |
| Aniline | Azo Dye | |
| N,N-Dimethylaniline | Azo Dye |
Condensation Reactions with Carbonyl Compounds
The nucleophilic amino group readily reacts with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, also known as Schiff bases. The reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. This reaction is often catalyzed by acid. The formation of an imine introduces a C=N double bond, extending the conjugation of the system and opening pathways for further functionalization.
Table 3: Examples of Condensation Reactions with Carbonyls
| Carbonyl Compound | Product Name | Product Structure |
|---|---|---|
| Benzaldehyde | N-[4-acetamido-3-cyanophenyl)-1-phenylmethylidene]amine | |
| Acetone | N-(4-acetamido-3-cyanophenyl)propan-2-imine |
Reactivity of the Nitrile Functional Group
The nitrile (-C≡N) group is a versatile functional group that can undergo both hydrolysis and reduction to yield other important nitrogen-containing functionalities.
Hydrolysis of the Nitrile to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The reaction proceeds through an amide intermediate.
Acidic Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., H2SO4 or HCl) first protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. This forms a carboximidic acid, which tautomerizes to an amide. Further heating hydrolyzes the amide to the carboxylic acid and an ammonium salt. The final product is 4-acetamido-3-carboxy-aniline.
Basic Hydrolysis: Treatment with a hot aqueous base (e.g., NaOH) involves the attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form the amide. Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. Subsequent acidification yields the final carboxylic acid product.
Table 4: Nitrile Hydrolysis Reaction Conditions and Products
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| H2SO4 (aq), Δ | N-(4-amino-2-carbamoylphenyl)acetamide | 4-Acetamido-3-carboxyaniline |
Reduction of the Nitrile to Primary Amine
The nitrile group can be reduced to a primary amine (-CH2NH2) using various reducing agents. This transformation is a valuable method for introducing an aminomethyl group into a molecule.
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This involves reacting the nitrile with hydrogen gas (H2) under pressure in the presence of a metal catalyst, such as Raney Nickel, Platinum, or Palladium.
Chemical Reduction: Powerful hydride-donating agents, most notably Lithium Aluminum Hydride (LiAlH4), followed by an aqueous workup, are highly effective for reducing nitriles to primary amines.
The product of this reduction is N-[4-amino-2-(aminomethyl)phenyl]acetamide.
Table 5: Nitrile Reduction Methods and Products
| Reagent(s) | Product Name | Product Structure |
|---|---|---|
| 1. LiAlH4; 2. H2O | N-[4-amino-2-(aminomethyl)phenyl]acetamide |
Cycloaddition Reactions Involving the Nitrile
The nitrile group (C≡N) in this compound can participate as a dipolarophile in [3+2] cycloaddition reactions. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. A prominent example is the reaction of nitriles with azides to form tetrazoles. youtube.comacs.org In this process, an azide, either an inorganic salt like sodium azide or an organic azide, acts as the 1,3-dipole which adds across the nitrile's triple bond. youtube.comwikipedia.org The reaction is often facilitated by catalysts or high temperatures. acs.orgorganic-chemistry.org For this compound, this reaction would yield a derivative where the cyano group is converted into a tetrazolyl ring, significantly altering the compound's electronic and steric properties.
Another important class of cycloadditions involving nitriles is the intramolecular nitrile oxide cycloaddition (INOC). chemistrysteps.comacs.org While this reaction is intramolecular by nature and would require the substrate to possess a tethered alkene, the principle demonstrates the nitrile's ability to react with nitrile oxides. In an intermolecular sense, the nitrile group of this compound could potentially react with an externally generated nitrile oxide to form a 1,2,4-oxadiazole ring. nih.gov These cycloaddition reactions offer a direct pathway to complex heterocyclic structures from the simple nitrile precursor. unacademy.comorganicchemistrytutor.com
Participation in Heterocyclic Annulation Reactions (e.g., formation of quinolines, pyridines, pyrimidines)
The strategic positioning of the amino and cyano groups on the phenyl ring makes this compound an excellent precursor for heterocyclic annulation reactions, where a new ring is fused onto the existing aromatic ring.
Quinolines: The synthesis of quinolines from 2-aminobenzonitrile derivatives is a well-established strategy. semanticscholar.orglibretexts.org In a reaction analogous to the Friedländer annulation, the amino group and the ortho-cyano group can react with a compound containing an α-methylene ketone. youtube.comstudy.com The reaction proceeds via an initial condensation between the amino group and the ketone, followed by an intramolecular cyclization where the α-methylene group attacks the nitrile, leading to the formation of a 4-aminoquinoline derivative after tautomerization. semanticscholar.org
Pyridines: Polysubstituted pyridines can be synthesized from precursors containing active methylene (B1212753) and cyano groups. wikipedia.orgsynarchive.com While this compound itself does not have an active methylene group for typical pyridine (B92270) syntheses like the Hantzsch condensation, its amino group can act as a nucleophile. It could potentially be used in multi-component reactions with 1,3-dicarbonyl compounds and an aldehyde to form dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine. libretexts.orgquizlet.com The reactivity is similar to that of N-aryl-2-cyanoacetamides, which are known synthons for pyridones. princeton.edu
Pyrimidines: The synthesis of pyrimidines often involves the condensation of a three-carbon unit with an amidine, urea, or thiourea. 182.160.97 The this compound molecule can serve as a precursor for building a pyrimidine ring. For instance, the amino group can be converted into a more reactive functional group (e.g., an amidine via reaction with an orthoester) which can then undergo intramolecular cyclization with the nitrile. Alternatively, in intermolecular reactions, the amino group can react with various reagents to build the pyrimidine ring. Enaminonitriles, which are structurally related, are versatile intermediates for pyrimidine synthesis.
| Target Heterocycle | General Reaction Type | Potential Co-reactants | Key Functional Groups Involved |
|---|---|---|---|
| Quinoline | Friedländer-type Annulation | α-Methylene ketones/aldehydes | o-Amino and Cyano groups |
| Pyridine | Multi-component Condensation | 1,3-Dicarbonyls, Aldehydes | Amino group |
| Pyrimidine | Condensation/Annulation | Amidine precursors, β-Dicarbonyls | Amino and Cyano groups |
Reactivity of the Acetamide (B32628) Moiety
The acetamide group (-NHCOCH₃) is a key functional handle, influencing the electronic properties of the phenyl ring and offering sites for further chemical transformation.
The amide bond of the acetamide group can be hydrolyzed under either acidic or basic conditions to yield the corresponding amine, 4-amino-2-cyanophenylamine, and acetic acid.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfer steps follows, ultimately leading to the cleavage of the carbon-nitrogen bond.
Base-Catalyzed Hydrolysis: In the presence of a strong base (e.g., hydroxide), the reaction proceeds via the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. This is generally a slower process for amides compared to esters due to the poorer leaving group ability of the amide anion.
The methyl group of the acetamide moiety has protons that are weakly acidic (α-protons) and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles.
α-Halogenation: The methyl group can be halogenated at the α-position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically under acidic or basic conditions or via radical initiation. unacademy.comorganicchemistrytutor.comlibretexts.org This reaction proceeds through an enol or enolate intermediate, which attacks the electrophilic halogen source. princeton.edu This introduces a useful handle for subsequent nucleophilic substitution reactions.
α-Alkylation: Direct alkylation of the methyl group is challenging due to the low acidity of the α-protons. It requires the use of a very strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to completely deprotonate the methyl group and form the corresponding enolate. youtube.com This enolate can then act as a nucleophile in an Sₙ2 reaction with a suitable alkyl halide (preferably primary) to form a new carbon-carbon bond. nih.govlibretexts.org
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The substitution pattern on the phenyl ring of this compound is complex, with both electron-donating and electron-withdrawing groups present. Their combined influence dictates the regioselectivity of aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The acetamido (-NHCOCH₃) and amino (-NH₂) groups are both activating, ortho-, para-directing groups. The amino group is a very strong activator, while the acetamido group is moderately activating. Conversely, the cyano (-CN) group is a strongly deactivating, meta-directing group. The positions on the ring are influenced as follows:
Position 3 is ortho to the amino group and meta to the cyano group.
Position 5 is ortho to the acetamido group, meta to the amino group, and ortho to the cyano group.
Position 6 is meta to the acetamido group and para to the amino group.
| Substituent | Position | Activating/Deactivating | Directing Effect |
|---|---|---|---|
| -NH₂ | 4 | Strongly Activating | Ortho, Para |
| -NHCOCH₃ | 1 | Moderately Activating | Ortho, Para |
| -CN | 2 | Strongly Deactivating | Meta |
Nucleophilic Aromatic Substitution (SₙAr): For an SₙAr reaction to occur, two main conditions must be met: the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (like a halide) on the ring. This compound has a strong electron-withdrawing cyano group, which activates the ring towards nucleophilic attack. However, the parent molecule lacks a suitable leaving group. If a derivative were synthesized with a leaving group (e.g., a fluorine or chlorine atom) at positions 3, 5, or 6, an SₙAr reaction could be possible, with the cyano group stabilizing the negative charge of the intermediate Meisenheimer complex. The electron-donating amino and acetamido groups would disfavor this reaction.
Synthesis of Structurally Modified Analogs and Derivatives
The multiple reactive sites on this compound allow for the synthesis of a wide array of analogs.
N-Functionalization of the Amino Group: The primary amino group at the C4 position is a potent nucleophile. It can be readily acylated with acid chlorides or anhydrides, sulfonylated with sulfonyl chlorides, or alkylated with alkyl halides. It can also be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I).
Modification of the Acetamide Group: As discussed, the amide can be hydrolyzed back to a primary amine. The α-methyl group can be functionalized via halogenation and subsequent substitution. unacademy.com
Reactions of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or converted into heterocycles like tetrazoles via cycloaddition. wikipedia.org
Ring Substitution: As detailed above, the phenyl ring can undergo electrophilic substitution to introduce additional substituents, further diversifying the molecular structure.
Through the sequential or selective application of these reactions, a large library of structurally modified analogs of this compound can be generated for various research applications.
Systematic Derivatization for Structure-Reactivity Studies
The strategic modification of this compound allows for a systematic investigation of structure-activity relationships (SAR), which is crucial in the field of medicinal chemistry for optimizing the biological activity of a lead compound. The primary sites for derivatization on the this compound scaffold are the aromatic amino group and the phenyl ring itself.
Furthermore, the aromatic ring can be subjected to electrophilic substitution reactions, although the activating effect of the amino group and the deactivating effect of the cyano and acetamido groups will direct the position of substitution. Halogenation, nitration, and sulfonation are potential reactions to introduce further diversity into the molecular structure.
A key application of derivatizing this compound is in the synthesis of kinase inhibitors. The 4-aminoquinazoline core is a well-established pharmacophore in numerous kinase inhibitors, and this compound serves as a key precursor for constructing this heterocyclic system. nih.gov By reacting this compound with appropriate reagents, a variety of substituted 4-aminoquinazolines can be synthesized, allowing for a detailed exploration of the SAR for a specific kinase target. For example, modifications at the amino group or the phenyl ring prior to cyclization can lead to derivatives with altered potency, selectivity, and pharmacokinetic properties.
The following table provides a summary of potential derivatization strategies for this compound and the rationale for their use in SAR studies.
| Reactive Site | Derivatization Reaction | Reagents | Rationale for SAR Studies |
| Aromatic Amino Group | Acylation | Acyl chlorides, Anhydrides | Investigate the effect of steric bulk and electronic properties of the acyl group on activity. |
| Aromatic Amino Group | Sulfonylation | Sulfonyl chlorides | Explore the impact of sulfonamide moieties on binding interactions. |
| Aromatic Amino Group | Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Introduce hydrogen bond donors and acceptors to probe receptor interactions. |
| Phenyl Ring | Electrophilic Substitution | Halogenating agents, Nitrating agents | Modify the electronic landscape and lipophilicity of the molecule. |
| Cyano and Acetamide Groups | Cyclocondensation | Bifunctional reagents | Construct heterocyclic rings to create rigidified analogs and explore new chemical space. |
Preparation of Hybrid Molecules Incorporating this compound Scaffold
The this compound scaffold can be incorporated into hybrid molecules, which are chemical entities composed of two or more distinct pharmacophores covalently linked together. This approach aims to combine the biological activities of the individual components, potentially leading to compounds with improved potency, dual-acting capabilities, or a better safety profile.
One common strategy for creating hybrid molecules involves utilizing the reactive functional groups of this compound to link it to another biologically active molecule. The aromatic amino group is a prime candidate for such modifications. For example, it can be used as a nucleophile to react with an electrophilic center on another molecule, forming a stable covalent bond.
A significant application of this strategy is in the synthesis of hybrid kinase inhibitors. By coupling this compound, or a derivative thereof, with another pharmacophore known to interact with a different binding site on the target kinase or a different protein altogether, it is possible to create dual-target inhibitors or compounds with a novel mechanism of action.
For instance, the amino group of this compound can be derivatized with a moiety that targets a specific allosteric site on a kinase, while the core structure retains its ability to bind to the ATP-binding site after cyclization into a quinazoline. This can lead to highly potent and selective inhibitors.
The following table outlines a general approach to the preparation of hybrid molecules incorporating the this compound scaffold.
| This compound Moiety | Linker Chemistry | Second Pharmacophore | Potential Application |
| Aromatic Amino Group | Amide bond formation | Carboxylic acid-containing molecule | Targeted drug delivery, dual-acting inhibitors |
| Aromatic Amino Group | Urea/Thiourea linkage | Isocyanate/Isothiocyanate-containing molecule | Probing specific receptor interactions |
| Phenyl Ring (after functionalization) | Click chemistry (e.g., azide-alkyne cycloaddition) | Alkyne or azide-functionalized molecule | Modular synthesis of diverse hybrid libraries |
The synthesis of such hybrid molecules often requires a multi-step approach, involving the initial functionalization of both the this compound scaffold and the second pharmacophore with compatible reactive groups, followed by a coupling reaction. The choice of linker is also critical, as its length and flexibility can significantly impact the biological activity of the final hybrid molecule.
Research Applications and Functional Materials Development
Role as a Synthetic Intermediate in Organic Synthesis
As a synthetic intermediate, N-(4-amino-2-cyanophenyl)acetamide offers chemists a reactive scaffold to build more complex molecules. The interplay between its amino, cyano, and acetamide (B32628) moieties allows for a variety of chemical transformations.
This compound is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The presence of the cyanoacetamide functionality is particularly significant, as this group is a well-established synthon for constructing various heterocyclic rings. ekb.egtubitak.gov.tr Cyanoacetamide derivatives, in general, are polyfunctional compounds that possess both electrophilic and nucleophilic centers, enabling them to react with a range of reagents to form diverse heterocyclic systems such as pyridines, thiazoles, and pyrimidines. ekb.egtubitak.gov.tr
The active methylene (B1212753) group adjacent to the cyano group can participate in condensation and substitution reactions, while the nitrogen of the amide and the carbon of the cyano group can act as nucleophilic and electrophilic sites, respectively. tubitak.gov.tr This reactivity has been harnessed to create complex molecules, including those with potential biological activity. For instance, N-(4-acetylphenyl)-2-cyanoacetamide, a related compound, has been used to synthesize various thiazole (B1198619) and pyridine (B92270) derivatives. researchcommons.org The general reactivity of the cyanoacetamide group suggests that this compound can similarly be employed in the synthesis of a variety of heterocyclic structures, which are integral to many biologically active molecules. nih.gov
Table 1: Reactivity of Cyanoacetamide Derivatives in Heterocyclic Synthesis
| Functional Group | Type of Reaction | Potential Heterocyclic Products |
| Active Methylene | Condensation, Michael Addition | Pyridines, Chromenes |
| Cyano Group | Cyclization | Pyridines, Thiazoles |
| Amide Group | Cyclization | Pyrimidines |
This table is generated based on the general reactivity of cyanoacetamide derivatives.
The structure of this compound is closely related to N-(4-aminophenyl)acetamide, also known as 4-aminoacetanilide, which is a key intermediate in the synthesis of paracetamol (acetaminophen). researchgate.netbiosynth.com The synthesis of paracetamol typically involves the acetylation of 4-aminophenol (B1666318). researchgate.net N-(4-aminophenyl)acetamide can be readily converted to 4-aminophenol through hydrolysis, establishing its role as a paracetamol precursor. researchgate.net
While the direct use of this compound as a paracetamol precursor is not explicitly documented, its structural similarity suggests potential applications in the synthesis of paracetamol analogues or other advanced organic molecules. The presence of the ortho-cyano group introduces an additional reactive site that can be exploited for further molecular elaboration, potentially leading to derivatives with modified biological activities. The synthesis of new para-aminophenol derivatives as analogues of paracetamol is an active area of research aimed at developing safer alternatives. researchcommons.org Furthermore, aminoacetanilide derivatives are recognized as important intermediates in the production of dyes and pigments. wikipedia.org
Applications in Materials Science
The functional groups of this compound also make it an attractive candidate for the development of new materials with specific properties.
The amino group in this compound provides a reactive site for polymerization reactions. Aniline (B41778) and its derivatives can be polymerized to form polyanilines, a class of conducting polymers with applications in various electronic devices. nih.gov The presence of both an amino and an acetamide group suggests that this compound could be used as a monomer or a co-monomer to synthesize novel polyamides or other functional polymers. A related compound, N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide, is noted for its use in the development of advanced materials, including polymers and nanomaterials. This indicates that the cyanophenyl acetamide scaffold is of interest in materials science.
Currently, there is a lack of specific research detailing the use of this compound in the synthesis of nanomaterials or for surface functionalization. However, the functional groups present on the molecule suggest its potential in these areas. The amino group could be used to functionalize the surface of nanoparticles, imparting new properties or allowing for further conjugation with other molecules. This approach is commonly used to enhance the stability and biocompatibility of nanoparticles for biomedical applications.
While direct applications of this compound in organic electronic and optical materials are not well-documented, the properties of related compounds suggest its potential. For instance, a study on a polyacryloyloxy imino fluorophenyl acetamide, a structurally related polymer, investigated its optical and dielectric properties, noting its potential for use in tandem polymer solar cells due to its wide band gap energy. d-nb.info The optical properties of polymers, such as their absorption and emission of light, are influenced by their molecular structure. researchgate.netnumberanalytics.comfiveable.me The presence of the aromatic ring and cyano group in this compound could lead to polymers with interesting optical or electronic characteristics. Polymers containing similar aromatic and functional groups are often investigated for applications in light-emitting diodes (LEDs) and other optoelectronic devices. mdpi.com
Analytical Chemistry Applications
Development of Chromatographic and Spectroscopic Methods:While chemical suppliers may use methods like HPLC or NMR for quality control, no published methods for the detection and quantification of this compound within chemical matrices were found.
Due to the lack of specific research data for this compound, the generation of the requested article with "thorough, informative, and scientifically accurate content" is not feasible at this time.
Future Directions and Emerging Research Avenues
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The synthesis and evaluation of derivatives of N-(4-amino-2-cyanophenyl)acetamide can be dramatically accelerated through the integration of high-throughput experimentation (HTE) and automated synthesis platforms. Industrial robotic high-throughput screening (HTS) suites can facilitate the screening of vast libraries of compounds against biological targets in a fraction of the time required by manual methods. chemrxiv.org For instance, an automated platform could synthesize a library of analogues by varying substituents on the phenyl ring or modifying the acetamide (B32628) group and then screen them for a desired biological activity, such as enzyme inhibition or receptor binding.
Automated synthesis modules, which can perform multi-step reactions in a contained and controlled flow system, offer a pathway to generate novel derivatives safely and efficiently. researchgate.net These platforms allow for the rapid optimization of reaction conditions and the purification of intermediates and final products in-line, which is particularly advantageous when dealing with potent or hazardous reagents. researchgate.net On an industrial scale, production may involve continuous flow processes to improve efficiency, with automated reactors ensuring consistent quality and high throughput.
Table 1: Exemplary High-Throughput Screening Cascade for this compound Analogues
| Screening Stage | Assay Type | Objective | Hypothetical Throughput | Example Hit Criteria |
| Primary Screen | Biochemical Assay (e.g., Kinase Inhibition) | Identify initial hits from a large library of analogues. | 10,000 compounds/day | >50% inhibition at 10 µM |
| Secondary Screen | Cell-Based Viability Assay | Confirm activity in a cellular context and assess cytotoxicity. | 1,000 compounds/day | IC50 < 5 µM; CC50 > 50 µM |
| Tertiary Screen | Target Engagement Assay | Verify direct interaction with the intended biological target in cells. | 100 compounds/day | Measurable target binding |
| Lead Optimization | Structure-Activity Relationship (SAR) Studies | Synthesize and test focused libraries to improve potency and properties. | Varies (Automated Synthesis) | Iterative improvement of IC50 |
Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
The synthesis of this compound and its analogues can be significantly optimized through the use of Process Analytical Technology (PAT), which involves real-time monitoring of chemical reactions. csic.es Advanced spectroscopic techniques provide continuous data on reaction kinetics, helping to pinpoint the precise endpoint of reactions and ensure the complete consumption of starting materials. csic.es
For instance, in-line infrared spectroscopy, such as ReactIR, can monitor the concentration of key functional groups throughout a reaction. researchgate.net This is particularly useful for tracking the progress of reactions involving azides or other reactive intermediates. researchgate.net Another powerful tool is refractometry, which measures the refractive index of the reaction solution. csic.es This method has been successfully used to monitor all stages of solid-phase peptide synthesis (SPPS), including coupling, deprotection, and washing steps, in real-time. csic.es Implementing such techniques for the synthesis of this compound would lead to optimized consumption of reagents and solvents, contributing to a greener and more efficient chemical process. csic.es
Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the rapid in silico design and evaluation of new chemical entities. nih.gov These computational tools can analyze vast datasets to identify patterns and correlations that are not readily apparent to human researchers. nih.gov For a scaffold like this compound, AI models can be trained to predict various properties of novel derivatives before they are ever synthesized.
Supervised learning models, for example, can be built to predict a compound's biological activity (a classification task) or its potency, such as the half-maximal inhibitory concentration (IC50), which is a regression task. nih.gov By representing the molecule using sequence-based or structural inputs, these models can guide chemists toward modifications most likely to enhance desired properties while minimizing undesirable ones like toxicity. nih.gov This predictive power significantly accelerates the design-make-test-analyze cycle inherent in lead optimization. nih.gov
Table 2: Hypothetical Property Prediction for a Designed Analogue using a Machine Learning Model
| Property | Predicted Value | Model Type | Input Features | Confidence Score |
| Bioactivity (Target X) | Active | Classification | Molecular Fingerprints, 2D Structure | 0.92 |
| IC50 (µM) | 0.85 | Regression | Physicochemical Descriptors, 3D Conformation | 0.88 |
| Aqueous Solubility (logS) | -3.5 | Regression | Topological Polar Surface Area, XLogP3 | 0.95 |
| CYP450 Inhibition | Low Risk | Classification | Substructure Fragments | 0.85 |
| hERG Blockade | Non-blocker | Classification | Pharmacophore Model | 0.91 |
Exploration of this compound in Bio-conjugation and Prodrug Design
The structure of this compound, featuring a primary amino group, offers a prime handle for chemical modification through bioconjugation and prodrug strategies. The modern approach to prodrug design focuses on utilizing specific transporters and enzymes to enhance oral bioavailability and achieve targeted drug release. mdpi.com
By attaching an amino acid or a short peptide to the amino group of this compound, a prodrug could be created that is recognized by peptide transporters like PEPT1 in the intestine, thereby improving its absorption. mdpi.commdpi.com The nature and stereochemistry of the linked amino acid can be fine-tuned to control the rate of enzymatic cleavage in the target tissue, releasing the active parent drug. mdpi.com This strategy has been successfully employed for various parent drugs to overcome poor permeability or evade metabolic enzymes. mdpi.com Beyond simple amino acid esters, the compound could be incorporated into more complex drug delivery systems like self-assembling nanoprodrugs or hydrogels for controlled, localized release. mdpi.com
Table 3: Comparison of Potential Amino Acid Prodrugs of this compound
| Prodrug Conjugate | Amino Acid | Target Transporter | Expected Cleavage Enzyme | Predicted Advantage |
| Compound-L-Valine | L-Valine | PEPT1 | Esterases/Amidases | Enhanced intestinal permeability. mdpi.com |
| Compound-L-Isoleucine | L-Isoleucine | PEPT1 | Esterases/Amidases | Potentially high transport efficiency. mdpi.com |
| Compound-D-Valine | D-Valine | PEPT1 (lower affinity) | Esterases/Amidases | Increased enzymatic stability, slower release. mdpi.com |
| Compound-L-Phenylalanine | L-Phenylalanine | LAT1/PEPT1 | Esterases/Amidases | Potential for transport via multiple pathways. |
Q & A
Q. Q1. What are the key physicochemical properties of N-(4-amino-2-cyanophenyl)acetamide, and how do they influence experimental design?
A1. The compound’s molecular formula, weight, and functional groups (e.g., amino, cyano, and acetamide moieties) determine its solubility, stability, and reactivity. For instance:
- Melting Point : Analogous acetamides (e.g., N-(4-Amino-3,5-dichlorophenyl)acetamide) exhibit melting points around 155–162°C, suggesting thermal stability for controlled reactions .
- Solubility : Acetamide derivatives often show limited aqueous solubility, necessitating polar aprotic solvents (e.g., DMF, DMSO) for in vitro assays .
- Storage : Stability under ambient conditions (room temperature) is typical for similar compounds, but hygroscopicity may require desiccated storage .
Methodological Tip : Use differential scanning calorimetry (DSC) for precise melting point determination and UV-Vis spectroscopy to assess solubility in varying solvents.
Q. Q2. How is this compound synthesized, and what are critical optimization steps?
A2. Synthesis typically involves acetylation of a primary amine precursor. For example:
Precursor Preparation : React 4-amino-2-cyanophenol with acetic anhydride under reflux conditions .
Purification : Recrystallization from ethanol or acetonitrile yields high-purity product (48–50% yields reported for analogous compounds) .
Quality Control : Confirm purity via HPLC (>95%) and characterize using /-NMR and FT-IR to verify acetylation and absence of unreacted amine .
Data Contradiction Note : Yield discrepancies (e.g., 48% vs. 50% in similar syntheses) may arise from solvent choice or crystallization efficiency .
Advanced Research Questions
Q. Q3. What crystallographic insights exist for structurally related acetamides, and how can they guide structural analysis of this compound?
A3. X-ray crystallography of analogs reveals:
- Hydrogen Bonding : Intramolecular C–H···O and intermolecular N–H···O interactions stabilize crystal packing, as seen in N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .
- Torsional Angles : Substituents like nitro or chloro groups induce planar deviations (e.g., nitro groups twisted 16.7° from benzene planes), influencing molecular conformation .
Methodological Tip : Perform single-crystal X-ray diffraction to resolve intramolecular interactions and compare with Cambridge Structural Database entries (e.g., CCDC codes from ).
Q. Q4. How can computational modeling predict the reactivity and biological activity of this compound?
A4.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing nature may enhance electrophilicity at the acetamide carbonyl .
- Molecular Docking : Screen against target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Analogous compounds show affinity for sulfonamide-binding enzymes .
Case Study : A derivative, N-[4-((3-aminopropyl)amino)butyl]acetamide, demonstrated bioactivity in retrosynthesis studies, highlighting the role of amino-cyano interactions in target binding .
Q. Q5. What strategies resolve contradictions in analytical data (e.g., NMR vs. mass spectrometry)?
A5.
- Multi-Technique Validation : Cross-validate -NMR peaks with HSQC/HMBC for connectivity. For mass spectrometry, use high-resolution (HRMS) to distinguish isotopic patterns (e.g., / in chlorinated analogs) .
- Impurity Profiling : Trace unreacted precursors or side products (e.g., acetylated byproducts) via LC-MS with gradient elution .
Example : In N-(4-chloro-2-nitrophenyl)acetamide, conflicting melting points were resolved by DSC, confirming polymorphic variations .
Q. Q6. How does substituent variation (e.g., cyano vs. chloro) impact the compound’s bioactivity and stability?
A6.
- Electron-Withdrawing Groups : Cyano groups increase metabolic stability but reduce solubility. Chloro substituents enhance lipophilicity, improving membrane permeability (e.g., IC optimization in cancer cell lines) .
- Structure-Activity Relationship (SAR) : Compare with N-(3-chloro-4-fluorophenyl)acetamide, where fluorine enhances hydrogen-bonding capacity with target enzymes .
Experimental Design : Use parallel synthesis to generate analogs (e.g., replacing cyano with nitro) and assay cytotoxicity via MTT or resazurin-based protocols .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of Analogous Acetamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
